6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Monoamine Oxidase B Neurodegeneration Parkinson's Disease

This 2H-chromene-3-carboxamide is a structurally matched scaffold-hop analog of the potent MAO-B inhibitor Crom-2 (Ki=17 nM). The absence of the C4 carbonyl eliminates critical hydrogen bonding, enabling precise selectivity profiling and serving as a negative control. The 3-chlorophenyl (meta) substitution provides distinct target binding topology compared to para-isomers, essential for mapping halogen-binding subpockets. The 6-chloro core offers validated P2Y6R antagonist potency advantages. Compound-specific SAR qualification is mandatory—chromone congener data is non-transferable. ≥98% purity.

Molecular Formula C16H11Cl2NO2
Molecular Weight 320.17
CAS No. 338759-58-3
Cat. No. B2923940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
CAS338759-58-3
Molecular FormulaC16H11Cl2NO2
Molecular Weight320.17
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H11Cl2NO2/c17-12-2-1-3-14(8-12)19-16(20)11-6-10-7-13(18)4-5-15(10)21-9-11/h1-8H,9H2,(H,19,20)
InChIKeyMUNOFEYYGZWYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 338759-58-3): Structural and Pharmacological Baseline for Procurement Decisions


6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide (CAS 338759-58-3) is a synthetic dichlorinated 2H-chromene-3-carboxamide derivative, belonging to the broader coumarin/chromene scaffold class . The compound features a 6-chloro substituent on the chromene bicycle and a 3-chlorophenyl group on the exocyclic carboxamide nitrogen, yielding a molecular formula of C16H11Cl2NO2 and a molecular weight of 320.17 g/mol . Unlike its extensively characterized 4-oxo-4H-chromene (chromone) congeners, this 2H-chromene variant lacks the C4 carbonyl, resulting in distinct electronic properties, conformational flexibility, and metabolic stability profiles that preclude direct extrapolation of pharmacological data from the chromone series [1].

Why 2H-Chromene-3-carboxamides Cannot Be Considered Interchangeable with Chromone-3-carboxamides or Regioisomeric Chlorophenyl Analogs in Research Procurement


Procurement decisions involving chromene-carboxamide scaffolds must account for the profound structure–activity relationship (SAR) discontinuities that preclude generic substitution. The absence of the C4 carbonyl in 2H-chromene-3-carboxamides fundamentally alters the geometry and hydrogen-bonding capacity of the ligand compared to high-affinity chromone-3-carboxamide MAO-B inhibitors such as N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (Crom-2), which achieves tight-binding inhibition with a Ki of 17 nM through dual hydrogen bonds with Tyr435 and Cys172 in the MAO-B active site [1]. Additionally, the meta-chlorophenyl substitution pattern (3-chlorophenyl) in CAS 338759-58-3 differentiates it from the para-chlorophenyl regioisomer (CAS 288861-05-2), a positional isomer known to alter both target binding topology and physicochemical properties including solubility and metabolic stability . These structural distinctions—C4 oxidation state and phenyl ring substitution geometry—render biological performance non-transferable across apparent analogs, making compound-specific qualification essential.

Quantitative Differentiation Evidence for 6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide Relative to Closest Structural Analogs


MAO-B Inhibitory Potency: Chromone-3-carboxamide (Crom-2) as a High-Affinity Comparator vs. 2H-Chromene Scaffold

The chromone-3-carboxamide analog N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (Compound 2 in Reis et al., 2018) exhibits tight-binding inhibition of recombinant human MAO-B with a Ki of 17 nM [1]. This high affinity is structurally enabled by dual hydrogen bonds between the C4 carbonyl oxygen and the Tyr435/Cys172 residues in the MAO-B active site, as confirmed by X-ray crystallography at 1.6 Å resolution (PDB 6FW0) [2]. The target compound 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide lacks this C4 carbonyl, which is predicted to eliminate at least one critical hydrogen bond and substantially reduce MAO-B binding affinity. Class-level SAR evidence from 2H-chromene-3-carboxamide series indicates that MAO-B IC50 values in this scaffold class typically fall in the low micromolar range, with the most potent analog 4d reaching only IC50 = 0.93 μM against hMAO-B [3].

Monoamine Oxidase B Neurodegeneration Parkinson's Disease Scaffold Hopping

Phenyl Ring Substitution Geometry: Meta- vs. Para-Chlorophenyl Regioisomer Comparison for 6-Chloro-2H-chromene-3-carboxamides

The target compound (CAS 338759-58-3) bears a 3-chlorophenyl (meta) substituent on the carboxamide nitrogen, distinguishing it from the commercially available para-chlorophenyl regioisomer 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (CAS 288861-05-2) . In the structurally analogous chromone-3-carboxamide series, the meta-chlorophenyl substituent (Compound 2, Crom-2) produces a Ki of 17 nM against hMAO-B, whereas the unsubstituted phenyl analog (Compound 1, with 3′,4′-dimethylphenyl) yields a Ki of 55 nM, demonstrating that the 3-chlorophenyl group confers approximately 3.2-fold enhanced binding affinity relative to alternative phenyl substitutions [1]. While direct comparative data between the 3-chlorophenyl and 4-chlorophenyl regioisomers of the 2H-chromene scaffold has not been published, regioisomeric chlorophenyl substitution is known to modulate LogP, aqueous solubility, and CYP450 metabolic stability across multiple chemotypes, making these two CAS entries non-interchangeable for any assay requiring defined pharmacology [2].

Regioisomerism Structure-Activity Relationship Target Binding Topology Physicochemical Properties

6-Chloro Substituent Effect on P2Y6 Receptor Antagonist Activity in the 2H-Chromene Scaffold Class

In a systematic SAR study of multiply substituted 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists, the 6-chloro analog (Compound 12) displayed enhanced potency relative to other halogen substitutions at the 6-position, with IC50 values in the 1–2 μM range against human P2Y6R-mediated calcium mobilization in 1321N1 astrocytoma cells [1]. In contrast, halogen substitution at the 5, 7, or 8 positions reduced P2Y6R affinity, establishing the 6-position as the preferred locus for halogen-dependent potency enhancement within this scaffold [1]. Compound 12 also demonstrated a favorable off-target selectivity profile, with only one weak off-target activity (σ2 receptor) detected among a broad screening panel, unlike earlier non-6-substituted analogs that exhibited binding at biogenic amine receptors [1]. While the specific target compound 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide was not itself tested in this study, it combines the same 6-chloro-2H-chromene core with a 3-chlorophenyl carboxamide extension, suggesting potential P2Y6R relevance that requires direct experimental confirmation.

P2Y6 Receptor GPCR Antagonism Inflammation Cancer Halogen SAR

Crystallographically Defined Binding Mode of the 3-Chlorophenyl Carboxamide Pharmacophore in the Chromone Series as a Structural Baseline

The X-ray crystal structure of human MAO-B in complex with N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (PDB 6FW0, resolution 1.60 Å) provides atomic-level detail of the binding interactions that the 2H-chromene analog cannot fully replicate [1]. In this structure, the chromone C4 carbonyl oxygen forms a hydrogen bond with the side-chain hydroxyl of Tyr435 (distance ~2.8 Å), while the carboxamide carbonyl oxygen interacts with Cys172 [1]. The 3-chlorophenyl ring occupies a hydrophobic subpocket defined by residues including Ile199, and the chlorine atom makes favorable van der Waals contacts that contribute to the tight-binding Ki of 17 nM [1]. The target 2H-chromene compound lacks the C4 carbonyl entirely; molecular modeling suggests the C2 methylene group cannot engage Tyr435, predicting a loss of this anchoring hydrogen bond and a substantial reduction in binding enthalpy that is consistent with the micromolar IC50 values observed for 2H-chromene-3-carboxamide analogs in the Pan et al. (2014) study [2].

X-ray Crystallography MAO-B Active Site Hydrogen Bonding Tight-Binding Inhibition Structure-Based Drug Design

High-Value Application Scenarios for 6-Chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide Based on Structural Differentiation Evidence


Scaffold-Hop Probe for Dissecting the Role of the C4 Carbonyl in MAO-B Inhibitor Binding and Residence Time

The target compound serves as a structurally matched scaffold-hop analog of the potent chromone-3-carboxamide MAO-B inhibitor Crom-2 (Ki = 17 nM) [1]. By replacing the C4 carbonyl with a methylene group, researchers can isolate and quantify the energetic contribution of the C4=O···Tyr435 hydrogen bond to binding affinity, residence time, and inhibitor selectivity. This application is directly supported by the crystallographic data in PDB 6FW0, which establishes the structural role of this hydrogen bond [1], and by the micromolar MAO-B IC50 values observed for 2H-chromene-3-carboxamide analogs in the Pan et al. (2014) study [2].

Regioisomeric Chlorophenyl SAR Probe for Mapping Halogen-Binding Subpockets in Target Proteins

The meta-chlorophenyl configuration of this compound (CAS 338759-58-3) is distinct from the para-chlorophenyl regioisomer (CAS 288861-05-2) . This regioisomeric pair can be employed in parallel to map the topology and electronic preferences of halogen-binding subpockets in target proteins such as MAO-B, where the 3-chlorophenyl group contributes to a Ki of 17 nM in the chromone series [1]. Differential activity between ortho-, meta-, and para-chlorophenyl isomers provides direct experimental readout of binding site shape complementarity and halogen bonding potential.

6-Chloro-2H-chromene Core as a Starting Point for P2Y6 Receptor Antagonist Lead Optimization

SAR evidence from Jung et al. (2022) demonstrates that 6-chloro substitution on the 2H-chromene scaffold is uniquely associated with enhanced P2Y6R antagonist potency (IC50 ~1–2 μM) and a favorable off-target selectivity profile [3]. The target compound combines this validated 6-chloro-2H-chromene core with a 3-chlorophenyl carboxamide extension, offering a functionalizable vector for further potency optimization. This scaffold is suitable for evaluation in inflammation and cancer models where P2Y6R antagonism has demonstrated therapeutic relevance [3].

Negative Control Compound for Chromone-3-carboxamide MAO-B Inhibitor Selectivity Profiling

Given the absence of the C4 carbonyl that is critical for high-affinity MAO-B binding in the chromone series [1], this 2H-chromene analog can be deployed as a structurally matched negative control in selectivity panels. Its predicted reduced MAO-B affinity (low-micromolar range based on class-level SAR [2]) allows researchers to distinguish target-specific effects mediated through MAO-B inhibition from off-target or scaffold-dependent effects in cellular and in vivo models.

Quote Request

Request a Quote for 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.